molecular formula C15H14Cl2O2 B5246880 1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene

1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene

Cat. No.: B5246880
M. Wt: 297.2 g/mol
InChI Key: NYBXJFPJPJHMPO-UHFFFAOYSA-N
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Description

1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene is an organic compound with the molecular formula C15H13Cl2O2 It is a chlorinated aromatic ether, which means it contains a benzene ring bonded to an oxygen atom that is further connected to another benzene ring through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene typically involves the reaction of 1-chloro-2-nitrobenzene with 3-(2-chlorophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine, which is subsequently chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Quinones and other oxygenated aromatic compounds.

    Reduction: Amines and alcohols derived from the original compound.

Scientific Research Applications

1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-2-[3-(2-chlorophenoxy)propoxy]benzene can be compared with other similar compounds such as:

    1-Chloro-2-[3-(2-methoxyphenoxy)propoxy]benzene: Similar structure but with a methoxy group instead of a chlorine atom, which may result in different chemical and biological properties.

    1-Chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene:

Properties

IUPAC Name

1-chloro-2-[3-(2-chlorophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBXJFPJPJHMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCOC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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